molecular formula C10H18N4 B13535565 4-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)piperidine

4-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)piperidine

Cat. No.: B13535565
M. Wt: 194.28 g/mol
InChI Key: VPFJPJCDQMRRFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((1-Ethyl-1H-1,2,4-triazol-5-yl)methyl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a 1-ethyl-1H-1,2,4-triazol-5-yl)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-Ethyl-1H-1,2,4-triazol-5-yl)methyl)piperidine typically involves the reaction of piperidine with 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde under basic conditions. The reaction is often carried out in a polar solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-((1-Ethyl-1H-1,2,4-triazol-5-yl)methyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-((1-Ethyl-1H-1,2,4-triazol-5-yl)methyl)piperidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The compound’s triazole moiety can interact with active site residues of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((1-Ethyl-1H-1,2,4-triazol-5-yl)methyl)piperidine is unique due to its combination of a piperidine ring and a triazole moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

4-[(2-ethyl-1,2,4-triazol-3-yl)methyl]piperidine

InChI

InChI=1S/C10H18N4/c1-2-14-10(12-8-13-14)7-9-3-5-11-6-4-9/h8-9,11H,2-7H2,1H3

InChI Key

VPFJPJCDQMRRFW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)CC2CCNCC2

Origin of Product

United States

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